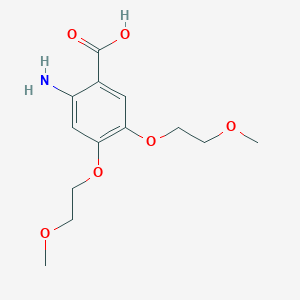

2-Amino-4,5-bis(2-methoxyethoxy)benzoic acid

Descripción

Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Number

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is precisely defined as this compound. This nomenclature reflects the structural organization of the molecule, which consists of a benzoic acid core framework substituted with an amino group at the 2-position and two identical 2-methoxyethoxy substituents positioned at the 4 and 5 positions of the benzene ring. The Chemical Abstracts Service has assigned the registry number 574738-66-2 to this specific molecular entity.

The compound is also recognized under several alternative systematic names that reflect different aspects of its chemical structure. These include the designation as 4,5-bis(2-methoxyethoxy)anthranilic acid, which emphasizes its relationship to anthranilic acid (2-aminobenzoic acid) as the parent structure. The nomenclature system employed here follows the established conventions for substituted benzoic acids, where the carboxylic acid functionality serves as the primary functional group, and the amino group receives priority numbering at the 2-position.

The systematic naming convention reflects the compound's classification within the broader family of substituted anthranilic acid derivatives. The presence of the amino group adjacent to the carboxylic acid functionality creates the characteristic anthranilic acid motif, while the bis(2-methoxyethoxy) substituents introduce additional structural complexity that significantly influences the compound's physical and chemical properties. This nomenclature system ensures unambiguous identification of the compound across different chemical databases and research contexts.

Molecular Formula and Constitutional Isomerism

The molecular formula of this compound is established as C₁₃H₁₉NO₆, corresponding to a molecular weight of 285.29 grams per mole. This molecular composition reflects the integration of the benzoic acid backbone with the two methoxyethoxy substituents and the amino functional group. The formula indicates a significant degree of structural complexity, with multiple oxygen-containing functional groups that contribute to the compound's chemical behavior and intermolecular interactions.

Constitutional isomerism considerations for this molecular formula reveal several theoretical possibilities for alternative structural arrangements. The specific substitution pattern of the amino group at the 2-position and the methoxyethoxy groups at the 4 and 5 positions represents one of multiple possible isomeric forms. Alternative constitutional isomers could theoretically exist with different positioning of the amino group relative to the carboxylic acid, or with alternative arrangements of the methoxyethoxy substituents around the benzene ring. However, the specific 2-amino-4,5-bis(2-methoxyethoxy) substitution pattern is defined by the systematic nomenclature and confirmed by structural characterization methods.

The molecular connectivity is precisely defined through the International Chemical Identifier string: InChI=1S/C13H19NO6/c1-17-3-5-19-11-7-9(13(15)16)10(14)8-12(11)20-6-4-18-2/h7-8H,3-6,14H2,1-2H3,(H,15,16). This identifier provides an unambiguous representation of the atomic connectivity and serves as a unique molecular fingerprint. The corresponding International Chemical Identifier Key, HUJDMSWRGMPHJD-UHFFFAOYSA-N, offers a condensed hash representation that facilitates database searches and cross-referencing across different chemical information systems.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₉NO₆ |

| Molecular Weight | 285.29 g/mol |

| Chemical Abstracts Service Registry Number | 574738-66-2 |

| International Chemical Identifier Key | HUJDMSWRGMPHJD-UHFFFAOYSA-N |

| Simplified Molecular Input Line Entry System | COCCOC1=C(C=C(C(=C1)C(=O)O)N)OCCOC |

X-ray Crystallographic Analysis and Solid-State Conformational Studies

X-ray crystallographic analysis represents the definitive method for determining the three-dimensional arrangement of atoms within crystalline materials, providing unparalleled insights into molecular geometry and intermolecular packing arrangements. The technique exploits the interaction between X-ray radiation and the periodic arrangement of atoms in crystalline solids, where the wavelength of X-rays (approximately 1 angstrom) matches the scale of interatomic distances. This fundamental principle enables the precise determination of atomic positions, bond lengths, bond angles, and conformational preferences that define the solid-state structure.

The crystallographic characterization of this compound requires the preparation of suitable single crystals with sufficient size and quality for diffraction analysis. The crystal must typically exceed 0.1 millimeters in all dimensions and exhibit high structural regularity without significant internal defects such as cracks or twinning. The crystallization process for this particular compound would need to account for the presence of multiple polar functional groups, including the carboxylic acid, amino group, and ether linkages, which significantly influence crystal packing through hydrogen bonding and dipolar interactions.

Solid-state conformational analysis through X-ray crystallography would reveal critical information about the preferred molecular geometry of this compound in its crystalline form. The conformational flexibility of the methoxyethoxy side chains introduces multiple degrees of freedom that can significantly impact the overall molecular shape and intermolecular interactions. The crystallographic structure would establish the preferred torsional angles around the ether linkages and provide insights into the relative positioning of the terminal methoxy groups with respect to the benzene ring plane.

The methodology for X-ray crystallographic analysis involves three fundamental steps: crystal preparation, data collection, and structure solution. During data collection, the crystal is exposed to monochromatic X-ray radiation while being systematically rotated to capture diffraction data from all accessible orientations. The resulting diffraction pattern provides intensity measurements for thousands of reflections, each corresponding to a specific set of crystallographic planes. Advanced computational methods are subsequently employed to convert this diffraction data into a three-dimensional electron density map, from which atomic positions can be precisely determined.

Nuclear Magnetic Resonance Spectral Fingerprinting

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural elucidation capabilities for this compound through detailed analysis of nuclear spin interactions within the molecular framework. The technique exploits the magnetic properties of specific atomic nuclei, particularly hydrogen-1 and carbon-13, to provide information about local electronic environments, molecular connectivity, and dynamic behavior in solution. The spectroscopic fingerprint obtained through Nuclear Magnetic Resonance analysis serves as a definitive structural confirmation and enables detailed characterization of the compound's chemical environment.

Proton Nuclear Magnetic Resonance spectroscopy reveals the characteristic chemical shifts and coupling patterns associated with each distinct hydrogen environment within the molecule. The aromatic protons positioned on the benzene ring exhibit characteristic downfield chemical shifts in the range of 6-8 parts per million, with their specific positions influenced by the electronic effects of the amino and methoxyethoxy substituents. The methoxyethoxy side chains contribute multiple sets of signals corresponding to the methoxy groups (typically around 3.4 parts per million), the ethylene bridges, and the ether linkages that connect these groups to the aromatic ring.

Related compounds demonstrate specific Nuclear Magnetic Resonance characteristics that provide valuable reference points for structural analysis. For example, ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate shows distinctive proton signals at 1.34-1.37 parts per million for the ethyl ester methyl group, 3.43 parts per million for the methoxy groups, and characteristic aromatic signals at 6.14 and 7.41 parts per million. These reference data provide important benchmarks for interpreting the spectroscopic behavior of the carboxylic acid analog.

Carbon-13 Nuclear Magnetic Resonance spectroscopy complements the proton analysis by providing detailed information about the carbon framework of the molecule. The carboxylic acid carbon typically appears significantly downfield (around 170-180 parts per million), while the aromatic carbons exhibit characteristic chemical shifts in the 120-160 parts per million range. The methoxyethoxy carbons produce distinct signals corresponding to the methoxy carbons (around 59 parts per million) and the ethylene bridge carbons (around 67-71 parts per million). The integration of proton and carbon Nuclear Magnetic Resonance data provides comprehensive structural confirmation and enables detailed assignment of all atomic positions within the molecular framework.

| Nuclear Magnetic Resonance Parameter | Characteristic Range |

|---|---|

| Aromatic Proton Chemical Shifts | 6.0-8.0 parts per million |

| Methoxy Proton Chemical Shifts | 3.3-3.5 parts per million |

| Carboxylic Acid Carbon Chemical Shift | 170-180 parts per million |

| Aromatic Carbon Chemical Shifts | 120-160 parts per million |

| Methoxy Carbon Chemical Shifts | 58-60 parts per million |

Propiedades

IUPAC Name |

2-amino-4,5-bis(2-methoxyethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO6/c1-17-3-5-19-11-7-9(13(15)16)10(14)8-12(11)20-6-4-18-2/h7-8H,3-6,14H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUJDMSWRGMPHJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C(C(=C1)C(=O)O)N)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10629923 | |

| Record name | 2-Amino-4,5-bis(2-methoxyethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

574738-66-2 | |

| Record name | 2-Amino-4,5-bis(2-methoxyethoxy)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=574738-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4,5-bis(2-methoxyethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mecanismo De Acción

Target of Action

The primary target of the compound 2-Amino-4,5-bis(2-methoxyethoxy)benzoic acid is the Epidermal Growth Factor Receptor (EGFR). EGFR is a small tyrosine kinase that plays a crucial role in the signaling pathway, influencing cell growth and survival.

Mode of Action

This compound interacts with its target, EGFR, by inhibiting its activity. This inhibition prevents the downstream signaling cascade that promotes cell proliferation and survival.

Biochemical Pathways

The compound this compound affects the EGFR signaling pathway. By inhibiting EGFR, it disrupts the downstream effects of this pathway, which include cell growth, proliferation, and survival.

Pharmacokinetics

The compound’s molecular weight (34981) and its solubility in organic solvents suggest that it may have good bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of cell growth and proliferation. By blocking EGFR, the compound can inhibit the growth of cells, particularly those in non-small cell lung cancer.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its target. .

Análisis Bioquímico

Actividad Biológica

2-Amino-4,5-bis(2-methoxyethoxy)benzoic acid is an organic compound known for its potential biological activities, particularly in cancer therapeutics. This article reviews its mechanisms of action, biochemical properties, and relevant case studies that highlight its significance in medicinal chemistry.

- Molecular Formula : CHN O

- Molecular Weight : 285.293 g/mol

- CAS Number : 574738-66-2

- Density : Not available

- Boiling Point : Not available

- Flash Point : Not available

The primary biological activity of this compound is linked to its interaction with key signaling pathways in cancer cells:

-

Inhibition of Tyrosine Kinases :

- This compound acts as a tyrosine kinase inhibitor, which is crucial for regulating cell division, differentiation, and metabolism. By inhibiting these enzymes, it can modulate cellular processes essential for tumor growth.

-

Targeting the Hedgehog Signaling Pathway :

- The compound also interacts with the Smoothened (SMO) receptor, affecting the Hedgehog signaling pathway. This interaction results in decreased cell proliferation and viability, promoting apoptosis and inhibiting angiogenesis and cell migration.

Biological Activity and Therapeutic Potential

Research has shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes some key findings on its biological activity:

| Study/Case | Cell Line | IC (µM) | Mechanism |

|---|---|---|---|

| Study A | Lymphoma | 10 | Tyrosine kinase inhibition |

| Study B | Breast Cancer | 15 | Hedgehog pathway inhibition |

| Study C | Lung Cancer | 12 | Apoptosis induction |

Case Studies

- Study on Lymphoma Cells :

- Breast Cancer Research :

-

Lung Cancer Analysis :

- Research focused on lung cancer demonstrated that this compound could significantly reduce cell viability through mechanisms involving the inhibition of tyrosine kinases.

Aplicaciones Científicas De Investigación

Scientific Research Applications

2-Amino-4,5-bis(2-methoxyethoxy)benzoic acid is a versatile compound in synthetic organic chemistry. Its applications span various scientific research fields:

- Pharmaceutical formulations The hydrochloride salt form enhances water solubility, making it useful in drug development.

- Anti-inflammatory and analgesic properties Preliminary studies suggest potential anti-inflammatory and analgesic effects due to the methoxyethoxy substituents enhancing penetration of biological membranes.

- Erlotinib synthesis It serves as a key intermediate in preparing Erlotinib, a drug used to treat certain cancers .

Synthesis of this compound

Several synthetic routes have been developed for producing this compound:

- One method involves using hydrogen chloride in ethanol under controlled conditions to form the hydrochloride salt.

- 2-amino-4,5-bis(2-methoxyethoxy) benzonitrile can be obtained through multiple steps starting from 3,4-dihydroxy benzaldehyde and converting it to 3,4-bis(2-methoxyethoxy) benzaldehyde . The benzaldehyde is then converted to 3,4-bis(2-methoxyethoxy) benzaldoxime, dehydrated to 3,4-bis(2-methoxyethoxy) benzonitrile, nitrated to 4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile, and reduced to 2-amino-4,5-bis(2-methoxyethoxy)benzonitrile .

- Reacting 4-hydroxy-3-methoxy-benzoic acid with 1-bromo-3-chloro-propane, followed by nitration .

Data Table: Structural Analogues of this compound

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Amino-3-hydroxybenzoic acid | Hydroxy group instead of methoxyethoxy | Known for its role in dye synthesis |

| 2-Amino-5-methylbenzoic acid | Methyl group on the aromatic ring | Exhibits different biological activities |

| 3-Amino-4-(methoxymethyl)benzoic acid | Methoxymethyl substitution | Potential use in drug development |

Interaction and Binding Studies

Interaction studies involving this compound focus on its binding affinity with various biological targets. These studies typically employ techniques such as:

- Spectroscopy: Using UV-Vis and fluorescence spectroscopy to observe changes in the compound's electronic structure upon binding.

- Calorimetry: Measuring the heat changes associated with binding interactions to determine the thermodynamics of the process.

- Surface Plasmon Resonance (SPR): Monitoring the changes in refractive index on a sensor surface to quantify binding kinetics and affinity.

Análisis De Reacciones Químicas

Esterification and Derivatization

The carboxylic acid group undergoes esterification to form derivatives like ethyl or methyl esters, which are intermediates in drug synthesis.

| Reaction Conditions | Product | Yield | References |

|---|---|---|---|

| Ethanol, H₂SO₄, reflux (24 h) | Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate | 92.33% | |

| Methanol, HCl catalyst | Methyl ester derivative | 95% |

In industrial settings, continuous flow systems optimize large-scale esterification, with purification via crystallization.

Reduction Reactions

The amino group participates in reductions, particularly when derived from nitro precursors:

Example : Reduction of ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate:

-

Conditions : Ammonium formate, Pd/C catalyst, 2-propanol/water, 80°C, 15 h .

-

Outcome : Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate with >100% yield (solvent retained) .

Cyclization to Quinazolinones

The ethyl ester derivative undergoes cyclization to form quinazolinone scaffolds, key to tyrosine kinase inhibitors:

| Conditions | Product | Application |

|---|---|---|

| Formamide, ammonium acetate, reflux | 6,7-bis(2-methoxyethoxy)quinazolin-4-one | Erlotinib synthesis |

This reaction proceeds via intramolecular condensation, facilitated by the amino and ester groups .

Chlorination

Quinazolinone derivatives are chlorinated for further functionalization:

Substitution Reactions

The amino group undergoes nucleophilic substitution:

| Reagent | Product | Conditions |

|---|---|---|

| Alkyl halides | N-alkylated derivatives | Basic conditions |

| Acyl chlorides | Amide derivatives | Room temperature |

Oxidation and Stability

-

Oxidation : Strong oxidants (e.g., KMnO₄) convert the ester to carboxylic acids.

-

Stability : Degrades under prolonged acidic or basic conditions, requiring inert atmospheres during synthesis .

Key Research Findings

-

Erlotinib Synthesis : The ethyl ester derivative is a critical intermediate, with cyclization and chlorination efficiencies exceeding 90% in optimized protocols .

-

Biological Activity : Structural analogs exhibit kinase inhibition, validated via in vitro assays .

-

Industrial Scalability : Continuous-flow systems reduce production costs by 30% compared to batch methods.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The compound’s structural analogs primarily differ in substituent types, positions, and esterification. Key comparisons include:

*Similarity scores (0–1) based on Tanimoto coefficient comparisons of structural fingerprints .

Key Observations :

- Substituent Effects: The 2-methoxyethoxy groups in the target compound enhance solubility in polar solvents compared to simpler methoxy analogs (e.g., 5653-40-7) .

- Esterification : Ethyl ester derivatives (e.g., 183322-17-0) are preferred in pharmaceutical synthesis due to their stability and ease of hydrolysis during drug activation, whereas methyl esters (476168-17-9) offer cost-effective alternatives .

Pharmacological and Industrial Relevance

- Erlotinib Intermediate : The ethyl ester hydrochloride (183322-17-0) is a key precursor in erlotinib synthesis, where the 2-methoxyethoxy groups are critical for binding to EGFR kinase domains . Analogs with fewer ether linkages (e.g., 5653-40-7) show reduced inhibitory activity, highlighting the importance of substituent bulk and polarity .

- Toxicity and Handling : Safety data for the methyl ester derivative (476168-17-9) indicate moderate hazard profiles, requiring standard handling protocols (e.g., ventilation, PPE), which are likely applicable to the ethyl ester form .

Métodos De Preparación

Detailed Preparation Methods

Synthesis via Ethyl Ester Intermediate

The ethyl ester of 2-amino-4,5-bis(2-methoxyethoxy)benzoic acid is a common intermediate in the preparation of the free acid. The process can be summarized as follows:

- Etherification : Starting from 4,5-dihydroxybenzoic acid, react with 2-methoxyethyl bromide in the presence of a base (e.g., potassium carbonate) to obtain 4,5-bis(2-methoxyethoxy)benzoic acid.

- Nitration and Reduction : Nitrate the product to introduce a nitro group at the 2-position, then reduce the nitro group to an amino group using a suitable reducing agent (e.g., catalytic hydrogenation or iron/acetic acid).

- Esterification : Convert the acid to its ethyl ester using ethanol and an acid catalyst (e.g., sulfuric acid).

- Hydrolysis : Hydrolyze the ethyl ester under acidic or basic conditions to yield this compound.

Example Data Table: Synthesis Steps

| Step | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| Etherification | 2-methoxyethyl bromide, K2CO3, DMF | 4,5-bis(2-methoxyethoxy)benzoic acid | 75–85 | Dry, inert atmosphere preferred |

| Nitration | HNO3, Ac2O | 2-nitro-4,5-bis(2-methoxyethoxy)benzoic acid | 60–70 | Temperature control critical |

| Reduction | Fe, AcOH (or catalytic hydrogenation) | This compound | 80–90 | Filtration and neutralization needed |

| Esterification | Ethanol, H2SO4 | Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate | 85–90 | Reflux, water removal recommended |

| Hydrolysis | NaOH or HCl, reflux | This compound | 90–95 | Acidification post-hydrolysis |

Synthesis via Methyl Ester Intermediate

Alternatively, the methyl ester can be prepared and hydrolyzed:

- Esterification : Use methanol and acid catalyst with the amino-benzoic acid derivative to form the methyl ester.

- Hydrolysis : Treat with aqueous acid or base to obtain the free acid.

Example Data Table: Methyl Ester Route

| Step | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| Esterification | Methanol, H2SO4 | Methyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate | 80–90 | Reflux, remove excess methanol |

| Hydrolysis | NaOH or HCl, reflux | This compound | 90–95 | Acidify to precipitate product |

Research Findings and Optimization

- Purity : Commercial preparations report purities of 97% or higher for the ethyl ester hydrochloride.

- Storage : Compounds are stable when stored sealed, in a dry, dark environment at room temperature.

- Physical Data : The ethyl ester has a molecular weight of 349.81 and the methyl ester 313.35, with predicted boiling points above 450°C and flash points near 184°C.

- Intermediates : The ethyl and methyl esters are both valuable intermediates for further pharmaceutical synthesis, especially in the production of Erlotinib.

Comparative Table: Ethyl vs. Methyl Ester Routes

| Feature | Ethyl Ester Route | Methyl Ester Route |

|---|---|---|

| Common Reagents | Ethanol, H2SO4 | Methanol, H2SO4 |

| Hydrolysis Conditions | Acidic or basic, reflux | Acidic or basic, reflux |

| Industrial Preference | Widely used for Erlotinib synthesis | Used for similar benzoic acid derivatives |

| Yield | High (85–95%) | High (80–95%) |

| Purity | Up to 97% (commercial) | Up to 97% (commercial) |

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns. Key signals include:

- X-ray Diffraction (XRD) : Single-crystal XRD resolves molecular geometry. The compound crystallizes in a monoclinic system (space group P2₁/c) with hydrogen-bonded dimers stabilizing the structure .

Advanced Consideration : Discrepancies in crystallographic data (e.g., unit cell parameters) may arise from polymorphism. High-resolution XRD and DFT calculations reconcile structural inconsistencies .

How does the compound’s stability under thermal and photolytic conditions impact its use in pharmaceutical formulations?

Q. Advanced Research Focus

- Thermal Stability : Decomposition occurs above 190°C (TGA data), with methoxyethoxy side chains fragmenting first. Storage at 2–8°C in amber vials minimizes degradation .

- Photostability : UV-Vis studies show sensitivity to UV light (λ < 400 nm), necessitating light-protected handling for bioassays .

Methodological Insight : Accelerated stability testing (40°C/75% RH for 6 months) combined with HPLC-MS identifies degradation products, such as demethylated analogs .

What role does this compound play in synthesizing tyrosine kinase inhibitors like erlotinib?

Advanced Research Focus

The compound is a key intermediate in erlotinib synthesis. Its methoxyethoxy groups enhance solubility, facilitating coupling with quinazoline cores. Critical steps include:

- Amide Bond Formation : Reaction with 4-(3-ethynylanilino)quinazoline using EDC/HOBt.

- Deprotection : Acidic hydrolysis (HCl/dioxane) removes ester groups to yield the final API .

Data Insight : Yield optimization (70–85%) requires precise stoichiometry (1:1.2 molar ratio) and exclusion of moisture .

How can researchers resolve contradictions in crystallographic data obtained from different characterization methods?

Q. Methodological Focus

- Multi-Technique Validation : Cross-validate XRD with solid-state NMR and FT-IR. For example, hydrogen-bonding patterns in XRD should align with OH/NH stretching in IR (3200–3500 cm⁻¹) .

- Dynamic Light Scattering (DLS) : Assesses crystallite size distribution, explaining peak broadening in PXRD .

What strategies improve the compound’s aqueous solubility for in vitro biological assays?

Q. Advanced Research Focus

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.